molecular formula C14H19N5O2 B1670927 2-PADQZ CAS No. 60547-97-9

2-PADQZ

货号: B1670927
CAS 编号: 60547-97-9
分子量: 289.33 g/mol
InChI 键: APKHJGDGWQDBGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic quinazoline derivative characterized by a methoxy-substituted quinazoline core and a piperazine moiety at the 2-position. This compound serves as a key intermediate or degradation product in alpha-1 adrenoreceptor antagonists such as terazosin, prazosin, and doxazosin (). Its molecular formula is C₁₄H₁₉N₅O₂ (molecular weight: 289.33 g/mol), with a structure stabilized by methoxy groups at positions 6 and 7 and a primary amine at position 4 .

As a pharmaceutical impurity, it is designated in pharmacopeial standards (e.g., Terazosin Related Compound A in USP, Doxazosin Mesilate Impurity G in EP) and is critical for quality control in drug manufacturing . Its synthesis involves nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine under alkaline conditions .

属性

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHJGDGWQDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209293
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-97-9
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线与反应条件

氨基二甲氧基喹唑啉哌嗪的合成通常涉及多个步骤,从喹唑啉核心结构的制备开始。一种常见的合成方法是利用2-氨基苯甲酸衍生物与合适的试剂环化,形成喹唑啉环。 反应条件通常包括使用二甲基甲酰胺(DMF)等溶剂,以及钯或铜盐等催化剂,以促进偶联反应 .

工业生产方法

在工业环境中,氨基二甲氧基喹唑啉哌嗪的生产可能涉及大规模间歇或连续流动工艺。 这些方法针对高产率和高纯度进行了优化,通常采用微波辅助合成或相转移催化等先进技术,以提高反应效率并降低生产成本 .

化学反应分析

反应类型

氨基二甲氧基喹唑啉哌嗪会发生多种化学反应,包括:

常见试剂与条件

    氧化: 过氧化氢,MCPBA,过马来酸。

    还原: 硼氢化钠,氢化铝锂。

    取代: 烷基卤化物,磺酸盐,二甲基甲酰胺(DMF),钯或铜催化剂。

主要产物

这些反应产生的主要产物包括各种具有修饰的官能团的喹唑啉衍生物,它们可以表现出不同的生物活性和化学性质 .

作用机制

氨基二甲氧基喹唑啉哌嗪的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,它可以通过与活性位点结合并阻止底物进入来抑制α-淀粉酶等酶 . 在癌症研究中,它可能通过干扰细胞信号通路起作用,导致细胞凋亡或细胞周期阻滞 . 确切的分子靶点和途径可能因具体应用和化合物结构而异。

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and chemical profiles of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine are influenced by structural modifications to the quinazoline core and the piperazine substituent. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues in Alpha-1 Adrenoreceptor Antagonists

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Role/Application Key Differences
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Piperazine 289.33 Pharmaceutical impurity (terazosin, prazosin, doxazosin) Parent compound; lacks alkyl/aryl modifications on piperazine .
Terazosin Tetrahydrofuroylpiperazine 423.90 Alpha-1 blocker (hypertension, BPH) Tetrahydrofuroyl group enhances receptor binding and bioavailability .
Doxazosin Benzodioxanylpiperazine 451.44 Alpha-1 blocker Benzodioxane ring improves lipophilicity and duration of action .
Prazosin Furoylpiperazine 383.82 Alpha-1 blocker Furoyl group increases selectivity for vascular receptors .

Key Insight : The piperazine group in the parent compound serves as a scaffold for functionalization. Adding lipophilic groups (e.g., tetrahydrofuroyl in terazosin) enhances receptor affinity and pharmacokinetics.

Modified Piperazine Derivatives in Enzyme Inhibition

Compound Name (Reference) Structural Modification Target/Activity Potency (IC₅₀ or Ki) Key Features
BIX01294 () 4-Methyl-1,4-diazepane + benzylpiperidine G9a histone methyltransferase inhibitor 1.7 µM (G9a) Diazepane ring and benzyl group enhance cellular penetration and selectivity .
Compound 3d () 4-Methyl-1,4-diazepane + tetrahydro-2H-pyran GLP/G9a inhibitor <10 nM Methyl-diazepane improves metabolic stability; pyranyl group optimizes binding .
Compound 10 () Pyrrolidine + pentyl chain Substrate-competitive lysine methyltransferase inhibitor Not reported Extended alkyl chain increases hydrophobic interactions with enzyme pockets .

Key Insight : Replacing piperazine with diazepane or pyrrolidine and adding alkyl/aryl chains modulates enzyme selectivity and inhibitory potency.

Quinazoline Derivatives with Alternative Cores

Compound Name (Reference) Core Modification Application Key Differences
DMQCd () Carboranyl substituent Hybrid anticancer agent Carborane cluster introduces boron for neutron capture therapy .
Imidazo[4,5-g]quinazolines () Fused imidazole ring Anticancer, antimicrobial Rigid fused ring system enhances DNA intercalation potential .

Key Insight: Modifying the quinazoline core (e.g., carborane or imidazole fusion) expands therapeutic applications beyond adrenoreceptor modulation.

Physicochemical and Analytical Comparisons

Property 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Terazosin-Related Compound A Dihydrochloride () BIX01294 Trihydrochloride ()
Solubility Low (requires polar solvents) Improved (due to hydrochloride salt) Moderate (salt form enhances solubility)
Stability Prone to degradation under acidic conditions Stable as dihydrochloride salt Stable in dry, cool conditions
LC-MS/MS Signature [M+H]⁺ = 290.2 [M+H]⁺ = 398.3 (salt form) [M+H]⁺ = 429.3

Key Insight : Salt formation (e.g., hydrochloride) improves stability and solubility, critical for pharmaceutical formulations.

生物活性

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, also known as a derivative of quinazoline, has garnered attention due to its potential pharmacological applications, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound exhibits significant biological activity through its interactions with various receptors and pathways.

  • Molecular Formula : C14H19N5O2
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 60547-97-9
  • IUPAC Name : 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
  • Structure : Chemical Structure

The primary mechanism of action for 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine involves its role as an antagonist at alpha1-adrenoceptors. This interaction leads to vasodilation and a subsequent decrease in blood pressure, making it a candidate for antihypertensive therapy. Additionally, its structural similarity to other quinazoline derivatives allows for exploration in various therapeutic areas.

Pharmacological Evaluation

Research has demonstrated that this compound exhibits significant binding affinity towards alpha1-adrenoceptors, with varying selectivity among subtypes. A study reported that certain derivatives showed promising results in vivo, particularly in models assessing blood pressure and urinary tract function .

Case Studies and Research Findings

  • Binding Affinity Studies :
    • A series of piperazine derivatives were synthesized and tested for their binding affinity to alpha1-adrenoceptors. Compound 16 exhibited moderate selectivity towards the alpha1b subtype, indicating potential therapeutic applications .
  • In Vivo Studies :
    • In canine models, selected compounds from the same series demonstrated efficacy comparable to prazosin, a well-known antihypertensive agent. These findings suggest that 6,7-dimethoxy derivatives may offer similar benefits in clinical settings .
  • Antiproliferative Activity :
    • Recent studies have indicated that quinazoline derivatives can exhibit antiproliferative effects on cancer cell lines. Specifically, compounds derived from this structure showed IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, outperforming some established treatments like sorafenib .

Comparative Biological Activity Table

Compound NameBinding Affinity (Ki)IC50 (µM)Therapeutic Use
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amineModerate3.5Antihypertensive
PrazosinLow4.0Antihypertensive
SorafenibN/A6.28Anticancer

常见问题

Q. How to design comprehensive toxicity studies given limited existing data?

  • Methodological Answer :
  • Tiered Testing : Start with Ames tests (OECD 471) for mutagenicity, followed by zebrafish embryotoxicity assays (OECD 236).
  • Dose-Response Analysis : Use log-linear models to estimate LD₅₀ values for acute oral toxicity (align with H302 classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PADQZ
Reactant of Route 2
2-PADQZ

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。